molecular formula C17H25ClN2O2 B1397008 4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1332530-81-0

4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No. B1397008
CAS RN: 1332530-81-0
M. Wt: 324.8 g/mol
InChI Key: MYYKGWQGFJAPEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis process can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . The structure also includes a phenoxy group and a piperidine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” include a molecular weight of 324.8 g/mol. Other properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Selective Androgen Receptor Modulators (SARMs)

Pyrrolidine derivatives, such as the one , have been synthesized to modify the pharmacokinetic profile for use as SARMs. These compounds are optimized to enhance selective tissue activity and minimize side effects associated with traditional anabolic steroids .

Anticancer Activity

Pyrrolidine molecules are potential anticancer candidates due to their ability to regulate various targets and demonstrate anti-proliferative activities with minimal side effects .

Neuropharmacological Activities

Some pyrrolidine alkaloids exhibit significant neuropharmacological activities, which could be beneficial in developing treatments for neurological disorders .

Organ Protective Properties

Research suggests that pyrrolidine derivatives may have organ protective properties, offering potential therapeutic benefits for organ-related diseases .

Anti-hyperglycemic Effects

Compounds containing pyrrolidine have shown promise in reducing blood glucose levels, which could be useful in treating conditions like diabetes and related metabolic disorders .

Antibacterial and Antifungal Properties

Pyrrolidine alkaloids possess antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents .

Asymmetric Synthesis Catalysis

Pyrrolidine derivatives have been used as efficient organocatalysts for asymmetric synthesis, which is crucial in producing enantiomerically pure pharmaceuticals .

Metal-Organic Frameworks (MOFs)

Chiral pyrrolidine functionalized MOFs are utilized for their catalytic properties in various chemical reactions, demonstrating the versatility of pyrrolidine derivatives in materials science .

Safety And Hazards

The safety and hazards associated with “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” are not specified in the available resources .

Future Directions

The future directions for “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” could involve further exploration of its synthesis, chemical reactions, and biological activities . The pyrrolidine ring, a key feature of this compound, is a versatile scaffold for novel biologically active compounds , suggesting potential for future research and development.

properties

IUPAC Name

[4-(piperidin-4-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c20-17(19-11-1-2-12-19)15-3-5-16(6-4-15)21-13-14-7-9-18-10-8-14;/h3-6,14,18H,1-2,7-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYKGWQGFJAPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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